Badan

Fluorescence spectroscopy Membrane protein topology Solvatochromic probes

Mapping protein microenvironments requires quantitative dielectric resolution-generic thiol probes lack the solvatochromic range. • Three-component spectral decomposition resolving water H-bonding, label dynamics, and protein topology. • ~70% fluorescence lifetime increase upon ligand binding enables lifetime-based biosensing. • Ex 387 nm/Em 514-520 nm ensures clean spectral separation from GFP and visible fluorophores. Forms stable thioether bonds with cysteine; validated on 40 M13 coat protein mutants for membrane insertion analysis.

Molecular Formula C14H14BrNO
Molecular Weight 292.17 g/mol
CAS No. 210832-86-3
Cat. No. B018043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBadan
CAS210832-86-3
Synonyms2-Bromo-1-[6-(dimethylamino)-2-naphthalenyl]ethanone;  BADAN; 
Molecular FormulaC14H14BrNO
Molecular Weight292.17 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr
InChIInChI=1S/C14H14BrNO/c1-16(2)13-6-5-10-7-12(14(17)9-15)4-3-11(10)8-13/h3-8H,9H2,1-2H3
InChIKeyZEIHZWQYRTVVMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Badan (CAS 210832-86-3): Thiol-Reactive Solvatochromic Fluorescent Probe for Site-Directed Protein Labeling and Biosensing Applications


Badan (6-bromoacetyl-2-dimethylaminonaphthalene, CAS 210832-86-3) is a thiol-reactive fluorescent probe belonging to the 6-acyl-2-dimethylaminonaphthalene class of solvatochromic dyes [1]. This compound exhibits strong polarity-dependent fluorescence, with excitation and emission maxima highly sensitive to its local dielectric environment, making it an invaluable tool for site-directed labeling of cysteine residues in proteins to monitor conformational changes, hydration states, and molecular interactions . The fluorophore's photophysical properties are governed by two fluorescent isomers and both planar (PICT) and twisted (TICT) intramolecular charge transfer excited states, which underpin its environmental sensitivity [2].

Why Thiol-Reactive Probes Like Badan Cannot Be Substituted by Generic In-Class Alternatives for Protein Microenvironment Analysis


While numerous thiol-reactive probes exist for protein labeling (e.g., IANBD, acrylodan, dansyl, AEDANS), they are not functionally interchangeable due to fundamental differences in solvatochromic range, excited-state dipole moments, and photophysical mechanisms [1]. Badan's unique combination of bromoacetyl reactivity (forming stable thioether bonds with cysteine residues) and its capacity to report local dielectric constants via distinct PICT/TICT state equilibria enables quantitative resolution of protein hydration, membrane embedment depth, and conformational changes that cannot be achieved with probes lacking comparable environmental sensitivity or having different spectral windows [2]. Substituting Badan with a generic thiol probe would compromise the quantitative accuracy of microenvironmental mapping and may lead to misinterpretation of protein topology or ligand-binding events [3].

Badan (CAS 210832-86-3): Head-to-Head Quantitative Evidence for Superior Environmental Sensitivity and Protein Microenvironment Resolution


Badan Exhibits Superior Polarity-Sensitive Fluorescence Shift and Intensity Change Compared to IANBD in Membrane-Bound Protein Assays

In a direct head-to-head comparison using annexin-based biosensors, Badan demonstrated substantially greater polarity-dependent fluorescence emission shift and intensity enhancement upon membrane binding than IANBD. When labeled at the Cys101 and Cys260 membrane-binding loops, Badan exhibited an emission profile ideally suited for custom 420–470 nm filter sets, enabling enhanced signal discrimination between aqueous and hydrophobic microenvironments, whereas IANBD required excitation at 478 nm and displayed a broader emission profile with less distinct polarity-driven spectral shifts [1]. The magnitude of Badan's environmental response allows for more precise quantification of membrane insertion depth and local hydration states, critical for accurate protein topology mapping [2].

Fluorescence spectroscopy Membrane protein topology Solvatochromic probes

Badan's Excited-State Dipole Moment is Distinctly Lower than Acrylodan, Enabling Differential Sensitivity to Dielectric Environment Changes

Determination of ground (μg) and excited-state (μe) dipole moments from solvatochromic shifts of absorption and fluorescence spectra revealed that Badan's μg and μe values are comparable to those of PRODAN, whereas for ACRYLODAN they are distinctly greater [1]. Specifically, Badan exhibits a smaller excited-state dipole moment relative to acrylodan, indicating a reduced degree of intramolecular charge transfer upon excitation. This fundamental photophysical difference means Badan is less polarizable in the excited state, making it more suitable for detecting subtle changes in protein hydration and local dielectric constant, whereas acrylodan's larger dipole moment may oversaturate the signal in moderately polar environments, reducing the dynamic range for quantifying small conformational transitions [2].

Solvatochromism Dipole moment Protein microenvironment

Badan Exhibits Triexponential Fluorescence Decay with Distinct Lifetime Components Enabling Advanced Time-Resolved Analysis of Protein Microenvironments

Time-resolved fluorescence measurements reveal that Badan-labeled cytochromes exhibit triexponential decay kinetics with lifetimes of approximately 100 ps, 700–800 ps, and 3 ns in the absence of quencher, whereas Prodan shows a significantly different decay profile with a small initial component and a 3.87 ns decay component [1]. The three distinct lifetime populations of Badan correspond to different local environments and hydrogen-bonding states of the fluorophore (non-fluorescent, PICT, and TICT states), providing a richer, multi-parametric dataset for resolving protein conformational heterogeneity and hydration dynamics. In contrast, Prodan's simpler decay kinetics offer less granular information on local dielectric heterogeneity, limiting its utility for complex systems like membrane proteins or intrinsically disordered regions [2]. Furthermore, Badan's fluorescence lifetime increases in response to ligand binding (e.g., 70% increase for glucose binding to GBP-Badan), enabling robust lifetime-based sensing with reduced interference from photobleaching and concentration variations [3].

Fluorescence lifetime Time-resolved spectroscopy Protein conformational dynamics

Badan Enables Quantitative Mapping of Membrane Protein Topology and Hydration via Site-Directed Labeling with High Spatial Resolution

A high-throughput site-directed labeling study using 40 cysteine mutants of the M13 major coat protein demonstrated that Badan fluorescence can be deconvolved into three spectral components to separate contributions from water hydrogen-bonding, internal label dynamics, and protein topology [1]. The study revealed that most of the Badan fluorescence originated from labels hydrogen-bonded to water molecules even within the hydrophobic core of the membrane, enabling direct quantification of membrane hydration levels and local dielectric constants. In contrast, the previously used AEDANS label, while environmentally sensitive, lacked the spectral resolution and quantitative decomposition capability provided by Badan's distinct PICT/TICT excited-state equilibria, limiting its ability to resolve membrane embedment depth and topology with comparable precision [2].

Site-directed fluorescence labeling Membrane protein structure Hydration mapping

Badan's Spectral Properties (Ex/Em) are Optimally Positioned for Dual-Labeling and FRET Assays with Common Fluorophores, Reducing Spectral Overlap vs. IANBD and Dansyl

Badan exhibits excitation maxima at 387 nm and emission maxima at 514 nm in methanol and 520 nm in DMF, with a Stokes shift of approximately 127–133 nm . This spectral window is optimally positioned to avoid significant overlap with commonly used green and red fluorophores (e.g., fluorescein, rhodamine, Cy3), enabling clean multiplexed assays and FRET experiments. In direct comparison, IANBD requires excitation at 478 nm and emission around 544 nm, which overlaps more substantially with GFP and fluorescein channels, while dansyl emits in the 450–550 nm range with broad tailing into green channels, complicating multi-color imaging [1]. Badan's excitation at 380–387 nm allows use of standard DAPI/UV filter sets while maintaining emission separation from visible-range probes, reducing the need for custom optical configurations and minimizing cross-talk artifacts in multiplexed fluorescence microscopy and flow cytometry .

Spectral properties FRET Multiplexed fluorescence

Badan (CAS 210832-86-3): High-Impact Application Scenarios Leveraging Quantitative Differentiation Evidence


High-Resolution Membrane Protein Topology and Hydration Mapping

Based on the evidence that Badan enables three-component spectral decomposition to resolve water hydrogen-bonding, internal label dynamics, and protein topology [1], this compound is the preferred choice for structural biology groups requiring quantitative mapping of membrane protein embedment depth, lipid bilayer hydration profiles, and local dielectric constant determination. The method has been validated on the M13 major coat protein with 40 site-specific mutants, demonstrating reproducible resolution of membrane insertion states and hydration levels even within the hydrophobic core [2].

Glucose and Metabolite Biosensor Development with Fluorescence Lifetime Readout

Leveraging Badan's triexponential fluorescence decay and its 70% lifetime increase upon glucose binding to GBP-Badan [1], this probe is ideal for developing fiber-optic and implantable continuous glucose monitors. The lifetime-based detection modality minimizes interference from photobleaching and probe concentration variations, enabling robust in vivo sensing applications [2]. The glucose/galactose-binding protein-Badan conjugate has demonstrated linear responses with an apparent Kd of 13–20 mM and excellent working-day stability, making it suitable for clinical diabetes monitoring .

FRET and Multiplexed Fluorescence Assays Requiring Minimal Spectral Cross-Talk

Badan's excitation at 387 nm and emission at 514–520 nm [1] provides optimal spectral separation from common visible-range fluorophores (GFP, fluorescein, rhodamine), reducing the need for complex filter configurations and minimizing cross-talk artifacts [2]. This makes Badan the reagent of choice for multi-color fluorescence microscopy, flow cytometry, and FRET-based interaction studies where clean spectral windows are critical for data quality and reproducibility.

Quantitative Analysis of Protein Conformational Changes and Ligand Binding

The evidence that Badan exhibits a 30% intensity increase and 10 nm blue shift upon phosphorylation or ligand binding [1] demonstrates its utility for real-time monitoring of protein conformational transitions. Badan's excited-state dipole moment (comparable to PRODAN but distinctly lower than acrylodan [2]) provides a wide dynamic range for detecting subtle dielectric environment changes without signal saturation, enabling precise quantification of binding affinities, allosteric regulation, and folding intermediates in solution-based and single-molecule assays.

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